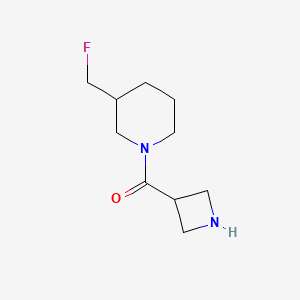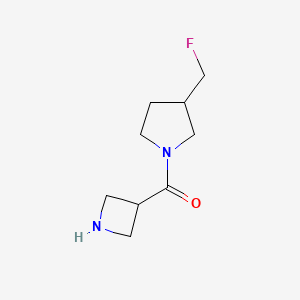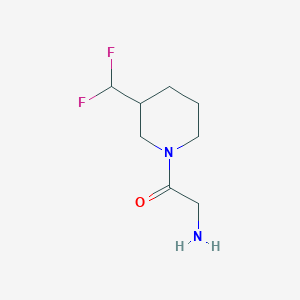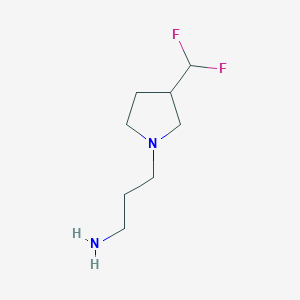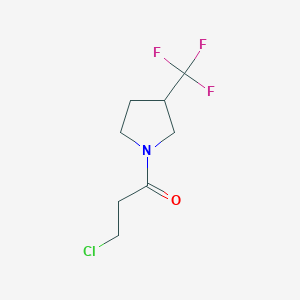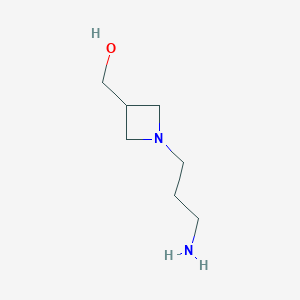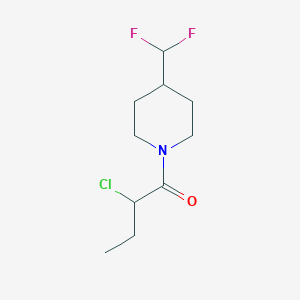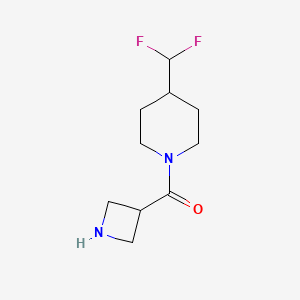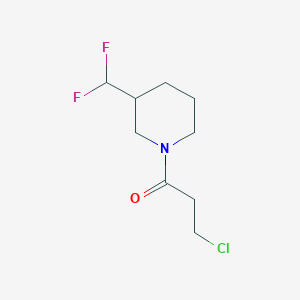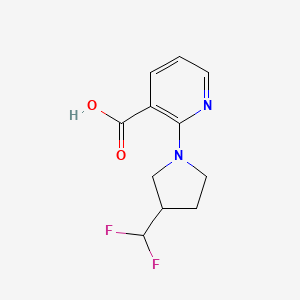
2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid
Overview
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid (DFMN) is a synthetic nicotinic acid derivative that has been used in a variety of scientific research applications. It is a non-selective agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes. DFMN is also known to interact with other receptors, such as serotonin and dopamine receptors, and is commonly used in studies of the central nervous system.
Scientific Research Applications
Catalytic Applications and Synthesis
Nicotinic acid derivatives, including structures similar to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid, are utilized in various catalytic and synthetic applications. For example, nicotinium methane sulfonate (NMS), derived from nicotine, serves as a bio-renewable, efficient, and recyclable catalyst for the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate in solvent-free conditions, showcasing the versatility of nicotinic acid derivatives in green chemistry (Tamaddon & Azadi, 2018).
Industrial Production and Environmental Impact
Research has focused on sustainable and ecological methods to produce nicotinic acid due to its significant role in pharmaceutical, food, and cosmetic industries. Efforts to develop green chemistry approaches for nicotinic acid synthesis address environmental concerns, such as reducing greenhouse gas emissions and eliminating the use of toxic catalysts (Lisicki et al., 2022).
Novel Syntheses and Functional Materials
Nicotinic acid based pseudopeptides with an amidoxime function have been synthesized, expanding the functional applications of nicotinic acid derivatives. These pseudopeptides, derived from 2-cyanonicotinic acid, demonstrate the potential for creating new materials with specific biological activities (Ovdiichuk et al., 2015).
Luminescent Properties and Framework Structures
Research into open frameworks based on pyridyl-carboxylate, such as those derived from nicotinic acid analogues, reveals the potential for creating materials with unique luminescent properties. These frameworks, synthesized through solvothermal reactions, offer insights into designing new materials for applications in sensing, light-emitting devices, and more (Su et al., 2012).
Astrophysical and Prebiotic Chemistry
Investigations into the distribution of pyridine carboxylic acids, including nicotinic acid, in carbonaceous chondrites suggest their potential role as precursor molecules for ancient coenzymes. The presence of these acids in meteorites supports the idea that meteoritic material could have contributed essential molecules for the emergence of complex coenzymes on early Earth, highlighting the interdisciplinary applications of nicotinic acid derivatives in understanding prebiotic chemistry and the origins of life (Smith et al., 2014).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This can influence how the compound interacts with its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . .
properties
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-9(13)7-3-5-15(6-7)10-8(11(16)17)2-1-4-14-10/h1-2,4,7,9H,3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLMLNRLYLPQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



